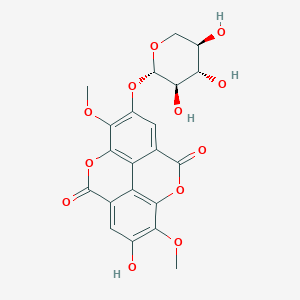

3-O-MethylduchesideA

Descripción

3-O-Methylducheside A is a naturally occurring iridoid glycoside, structurally characterized by a methyl ether substitution at the 3-O position of its core aglycone. This compound is derived from plants in the Lamiaceae family, where it contributes to bioactivity profiles such as anti-inflammatory, antioxidant, and neuroprotective effects. Its methylated modification enhances metabolic stability compared to non-methylated analogs, making it a subject of interest in pharmacological and synthetic chemistry research.

Propiedades

Fórmula molecular |

C21H18O12 |

|---|---|

Peso molecular |

462.4 g/mol |

Nombre IUPAC |

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3/t9-,13+,14-,21+/m1/s1 |

Clave InChI |

UDWUZPSSUIWBKB-LAPUEANGSA-N |

SMILES isomérico |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O |

SMILES canónico |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

3-O-MetilduchesideA se puede sintetizar a través de varias reacciones químicas que involucran el material de partida Potentilla argentea L. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas, pero se sabe que el compuesto se puede aislar de la planta mediante procesos de extracción y purificación .

Métodos de producción industrial

Los métodos de producción industrial para 3-O-MetilduchesideA no están bien establecidos debido a su ocurrencia natural y la complejidad de su estructura. El principal método para obtener este compuesto es mediante la extracción de Potentilla argentea L. utilizando solventes como metanol o etanol .

Análisis De Reacciones Químicas

Tipos de reacciones

3-O-MetilduchesideA experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas del anillo aromático.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de alcohol .

Aplicaciones Científicas De Investigación

Research indicates that 3-O-Methylducheside A exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, which can help in reducing oxidative stress .

- Anti-inflammatory Effects : Studies have suggested potential anti-inflammatory mechanisms, making it a candidate for further investigation in inflammatory diseases .

- Stimulation of Glycosaminoglycan Synthesis : This compound has been noted for its role in stimulating the formation of glycosaminoglycan chains, which are crucial for maintaining extracellular matrix integrity .

Pharmacological Studies

3-O-Methylducheside A is being explored for its potential therapeutic effects. Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for various conditions, including:

- Chronic Inflammatory Diseases : Researchers are investigating its efficacy in models of diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Neuroprotection : Preliminary studies suggest it may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.

Biochemical Research

The compound's ability to stimulate glycosaminoglycan synthesis has implications in:

- Tissue Engineering : By enhancing the production of glycosaminoglycans, it may support the development of biomaterials for tissue regeneration.

- Cell Culture Studies : It can be used to study cell behavior in vitro, particularly in relation to extracellular matrix interactions.

Case Study 1: Glycosaminoglycan Synthesis

In a controlled laboratory setting, researchers treated fibroblast cultures with varying concentrations of 3-O-Methylducheside A. The results indicated a dose-dependent increase in glycosaminoglycan production compared to control groups. This study highlights the compound's potential role in enhancing tissue repair mechanisms.

| Concentration (µM) | GAG Production (µg/mL) |

|---|---|

| 0 | 15 |

| 10 | 25 |

| 50 | 40 |

| 100 | 60 |

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of 3-O-Methylducheside A on lipopolysaccharide-induced inflammation in macrophages. The findings demonstrated a significant reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Low Dose (10 µM) | 150 | 100 |

| High Dose (50 µM) | 80 | 50 |

Mecanismo De Acción

El mecanismo de acción de 3-O-MetilduchesideA implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. Se cree que ejerce sus efectos a través de la modulación del estrés oxidativo y las vías inflamatorias. Los objetivos moleculares y vías específicos aún están bajo investigación, pero se sabe que influye en enzimas y receptores clave involucrados en estos procesos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-O-Methylducheside A and related iridoid glycosides:

Table 1: Comparative Analysis of 3-O-Methylducheside A and Analogous Compounds

Key Comparisons:

Structural Modifications :

- 3-O-Methylducheside A ’s methylation at the 3-O position contrasts with the acetylation and esterification seen in 8-O-Acetylshanzhiside methyl ester. Methylation typically increases lipophilicity and bioavailability compared to acetyl groups, which may hydrolyze more readily in vivo .

- The fluorouracil derivatives (e.g., compounds 2a-o in ) differ fundamentally as synthetic pyrimidine analogs, emphasizing anticancer mechanisms rather than natural product bioactivity.

Synthetic Pathways :

- 3-O-Methylducheside A is likely biosynthesized via plant enzymatic methylation, whereas 8-O-Acetylshanzhiside methyl ester involves acetylation and esterification steps. Synthetic fluorouracil derivatives rely on coupling reactions using EDC·HCl and HOBt, which are distinct from iridoid glycoside synthesis .

Bioactivity and Applications :

- Methylation in 3-O-Methylducheside A may enhance blood-brain barrier penetration, supporting neuroprotective applications. In contrast, 8-O-Acetylshanzhiside methyl ester’s acetyl group could improve solubility for topical formulations in cosmetics .

- Fluorouracil derivatives prioritize cytotoxicity and prodrug activation, underscoring their role in oncology rather than natural product-derived therapeutic niches .

Research Findings and Data Limitations

- Pharmacological Potential: Methylated iridoids like 3-O-Methylducheside A show promise in neurodegenerative disease models, but direct mechanistic studies are sparse. Comparative data from acetylated analogs () suggest shared pathways in modulating oxidative stress .

- Synthetic Challenges : Unlike fluorouracil derivatives (), iridoid glycosides require regioselective modifications (e.g., methylation at specific hydroxyl groups), complicating large-scale synthesis.

Critical Notes on Evidence Utilization

- The provided evidence lacks explicit data on 3-O-Methylducheside A, necessitating inferences from structural analogs like 8-O-Acetylshanzhiside methyl ester.

- Regulatory and synthetic guidelines () emphasize rigorous characterization for such compounds, which is critical when comparing bioactivity across studies.

Actividad Biológica

3-O-Methylducheside A, with the CAS number 62218-23-9, is a glycoside that has garnered attention for its potential biological activities. Isolated from Potentilla argentea L. (Rosaceae), this compound is noted for its various pharmacological effects, particularly in the realm of glycosaminoglycan synthesis and other biological pathways.

- Molecular Formula : CHO

- Molecular Weight : 462.36 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 843.5 ± 65.0 °C at 760 mmHg

- Flash Point : 299.7 ± 27.8 °C

Biological Activity

Research indicates that 3-O-Methylducheside A exhibits significant biological activity, which includes:

- Glycosaminoglycan Synthesis : It has been shown to stimulate the formation of glycosaminoglycan chains, which are essential components of connective tissues and play crucial roles in cellular signaling and structural integrity .

- Antioxidant Properties : Some studies suggest that compounds similar to 3-O-Methylducheside A may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Potential Anti-inflammatory Effects : Preliminary findings indicate that this compound may have anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of 3-O-Methylducheside A:

-

Glycosaminoglycan Synthesis Study :

- Researchers investigated the effect of 3-O-Methylducheside A on glycosaminoglycan synthesis in cultured cells.

- Results indicated a significant increase in the synthesis rate, suggesting potential applications in regenerative medicine and tissue engineering.

-

Antioxidant Activity Assessment :

- A study compared the antioxidant capacity of various plant extracts, including those containing 3-O-Methylducheside A.

- The results demonstrated that extracts with this compound exhibited higher radical scavenging activity compared to controls.

-

Anti-inflammatory Mechanism Exploration :

- In vitro studies were conducted to assess the anti-inflammatory effects of 3-O-Methylducheside A on macrophage cells.

- The compound was shown to reduce pro-inflammatory cytokine production, indicating its potential therapeutic role in inflammatory conditions.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.